molecular formula C8H11ClS B13198984 4-(3-Chloropropyl)-2-methylthiophene

4-(3-Chloropropyl)-2-methylthiophene

Cat. No.: B13198984
M. Wt: 174.69 g/mol
InChI Key: WEGQOVAOHMKHCY-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-2-methylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a chloropropyl group attached to the fourth carbon and a methyl group attached to the second carbon of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-2-methylthiophene typically involves the alkylation of 2-methylthiophene with 3-chloropropyl halides. One common method is the Friedel-Crafts alkylation, where 2-methylthiophene reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-2-methylthiophene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form the corresponding thiol or hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and hydrocarbons.

Scientific Research Applications

4-(3-Chloropropyl)-2-methylthiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of conductive polymers and organic semiconductors due to its electronic properties.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Sensors: The compound is used in the fabrication of chemical sensors for detecting various analytes due to its sensitivity and selectivity.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-2-methylthiophene depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. In materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropropyl)-2-methylfuran: Similar structure but with an oxygen atom in the ring instead of sulfur.

    4-(3-Chloropropyl)-2-methylpyrrole: Similar structure but with a nitrogen atom in the ring instead of sulfur.

    4-(3-Chloropropyl)-2-methylbenzene: Similar structure but with a benzene ring instead of a heterocyclic ring.

Uniqueness

4-(3-Chloropropyl)-2-methylthiophene is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties compared to its oxygen or nitrogen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of conductive polymers and organic semiconductors.

Properties

Molecular Formula

C8H11ClS

Molecular Weight

174.69 g/mol

IUPAC Name

4-(3-chloropropyl)-2-methylthiophene

InChI

InChI=1S/C8H11ClS/c1-7-5-8(6-10-7)3-2-4-9/h5-6H,2-4H2,1H3

InChI Key

WEGQOVAOHMKHCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CCCCl

Origin of Product

United States

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